molecular formula C35H30N2O2 B8090318 (3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

Cat. No.: B8090318
M. Wt: 510.6 g/mol
InChI Key: AIPDQPWKPWTPGQ-GASGPIRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic compound characterized by its unique structure, which includes two indeno[1,2-d]oxazole moieties connected by a diphenylpropane bridge

Preparation Methods

The synthesis of (3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves multiple steps. The synthetic route generally starts with the preparation of the indeno[1,2-d]oxazole units, followed by their coupling with the diphenylpropane moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

(3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indeno[1,2-d]oxazole units or the diphenylpropane bridge are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

(3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to (3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) include other bis(indeno[1,2-d]oxazole) derivatives and compounds with similar structural motifs. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of (3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) lies in its specific stereochemistry and the presence of the diphenylpropane bridge, which can influence its interactions and reactivity.

Properties

IUPAC Name

(3aS,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2O2/c1-3-11-23(12-4-1)21-35(22-24-13-5-2-6-14-24,33-36-31-27-17-9-7-15-25(27)19-29(31)38-33)34-37-32-28-18-10-8-16-26(28)20-30(32)39-34/h1-18,29-32H,19-22H2/t29-,30-,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPDQPWKPWTPGQ-GASGPIRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)C6=NC7C(O6)CC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)C6=N[C@H]7[C@@H](O6)CC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.